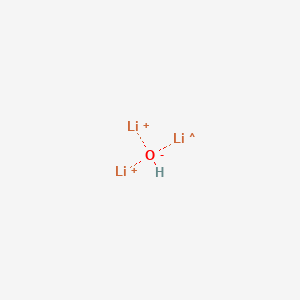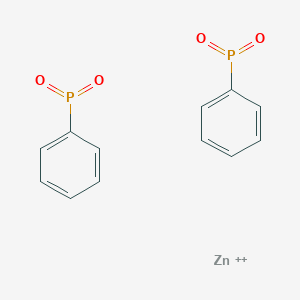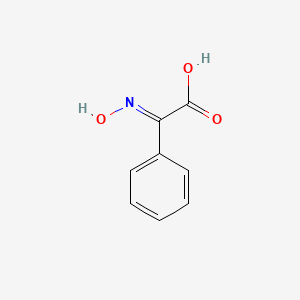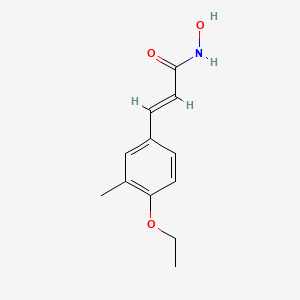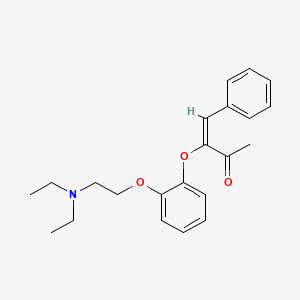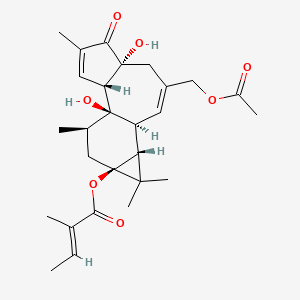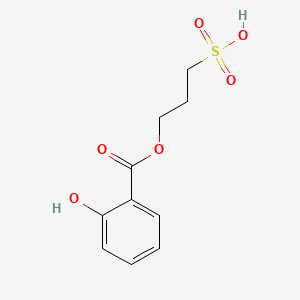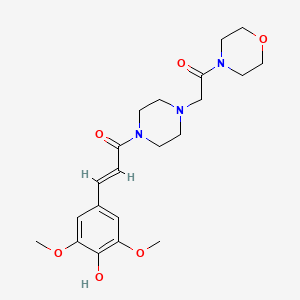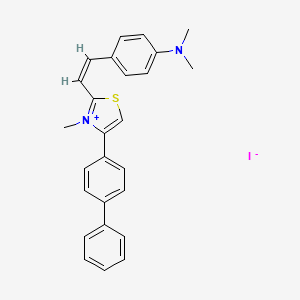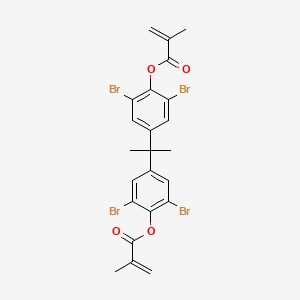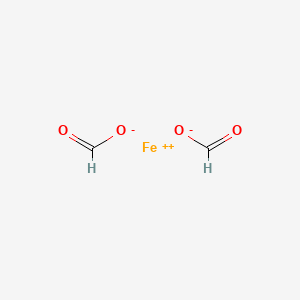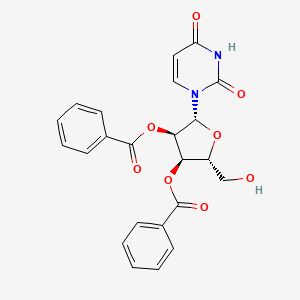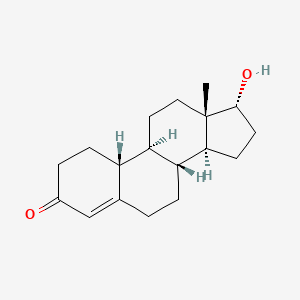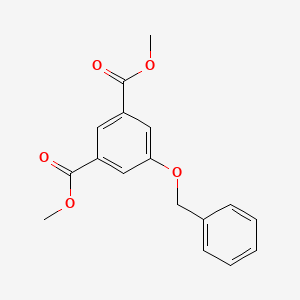
Dimethyl 5-benzyloxyisophthalate
概述
描述
Dimethyl 5-benzyloxyisophthalate is an organic compound with the molecular formula C16H16O5 It is a derivative of isophthalic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and one of the hydrogen atoms on the benzene ring is replaced by a benzyloxy group
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 5-benzyloxyisophthalate can be synthesized through several methods. One common approach involves the esterification of 5-benzyloxyisophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to ensure complete esterification.
Another method involves the direct methylation of 5-benzyloxyisophthalic acid using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. This reaction is usually carried out at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
Dimethyl 5-benzyloxyisophthalate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 5-carboxyisophthalic acid.
Reduction: Dimethyl 5-hydroxyisophthalate.
Substitution: Various substituted isophthalates depending on the nucleophile used.
科学研究应用
Dimethyl 5-benzyloxyisophthalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its benzyloxy group can be selectively removed or modified, making it a versatile building block.
Biology: Researchers use it to study enzyme-catalyzed reactions involving ester hydrolysis and transesterification.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those requiring a benzyloxy moiety.
Industry: It is used in the production of polymers and resins, where its ester groups contribute to the material’s properties.
作用机制
The mechanism of action of dimethyl 5-benzyloxyisophthalate depends on its specific application. In enzymatic reactions, it acts as a substrate for esterases, which hydrolyze the ester bonds to produce the corresponding acids and alcohols. The benzyloxy group can also participate in various chemical transformations, influencing the reactivity and selectivity of the compound in synthetic processes.
相似化合物的比较
Similar Compounds
Dimethyl isophthalate: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
Dimethyl 5-hydroxyisophthalate: Contains a hydroxyl group instead of a benzyloxy group, leading to different reactivity and applications.
Dimethyl 5-methoxyisophthalate:
Uniqueness
Dimethyl 5-benzyloxyisophthalate is unique due to the presence of the benzyloxy group, which provides additional functionalization options and enhances its utility as a synthetic intermediate. This group can be selectively modified or removed, offering greater flexibility in designing complex molecules.
属性
IUPAC Name |
dimethyl 5-phenylmethoxybenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-16(18)13-8-14(17(19)21-2)10-15(9-13)22-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQCORYQJJYJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428863 | |
| Record name | Dimethyl 5-bentyloxy-isophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53478-04-9 | |
| Record name | Dimethyl 5-bentyloxy-isophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
